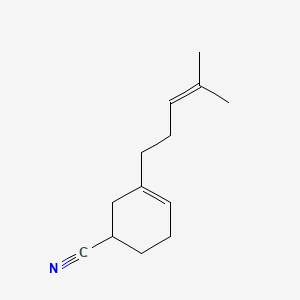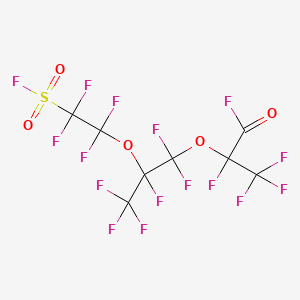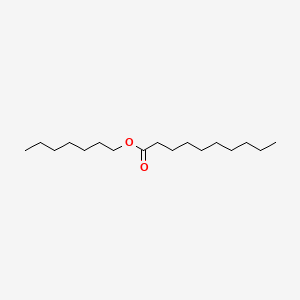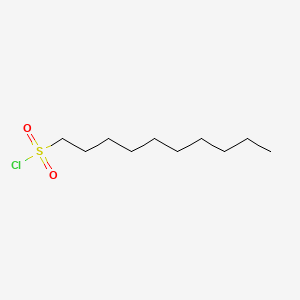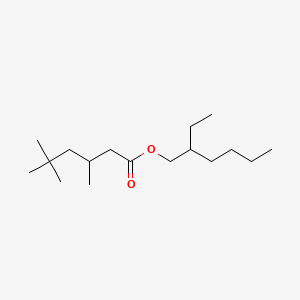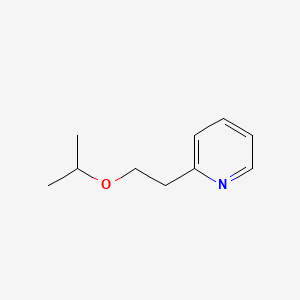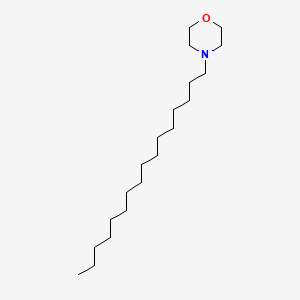
2-ドデシルチオフェン
説明
2-Dodecylthiophene is a chemical compound with the molecular formula C16H28S . It has an average mass of 252.458 Da and a mono-isotopic mass of 252.191177 Da . It is commonly used as an intermediate for the construction of semiconducting polymers or small molecules for device fabrication of organic field-effect transistors and polymer solar cells .
Synthesis Analysis
Thiophene derivatives, including 2-Dodecylthiophene, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation reaction of different substrates .Molecular Structure Analysis
The molecular structure of 2-Dodecylthiophene consists of a thiophene ring attached to a dodecyl group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
2-Dodecylthiophene has a density of 0.9±0.1 g/cm3, a boiling point of 318.8±5.0 °C at 760 mmHg, and a flash point of 108.3±3.8 °C . It also has a molar refractivity of 80.5±0.3 cm3 and a molar volume of 276.8±3.0 cm3 .科学的研究の応用
有機電界効果トランジスタ (OFET)
2-ドデシルチオフェンは、OFET の製造において、半導体ポリマーまたは小分子の構築のための中間体として一般的に使用されます。 これらのデバイスは、低コストの製造と機械的柔軟性により、柔軟な電子部品の開発に不可欠です .
ポリマー太陽電池
この化合物は、ポリマー太陽電池の開発においても重要な役割を果たしています。 アルキル化チオフェンの構造により、光起電力特性を微調整することができ、これは太陽電池の効率と安定性を向上させるために不可欠です .
有機半導体
2-ドデシルチオフェンを含むチオフェン系分子は、有機半導体技術の進歩に不可欠です。 これらは、センサーやディスプレイなどのさまざまな用途に役立つ、溶液プロセス可能性と調整可能な電子特性などの利点を提供します .
分子エレクトロニクスにおける界面結合
研究によると、チオフェン化合物は、分子エレクトロニクスにおける二次元界面結合を調整するために使用できます。 この調整により、電流と容量が向上し、これは高性能電子デバイスの開発に役立ちます .
特性
IUPAC Name |
2-dodecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17-16/h12,14-15H,2-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPMFDNZCLKTHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340661 | |
| Record name | 2-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4861-61-4 | |
| Record name | 2-Dodecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



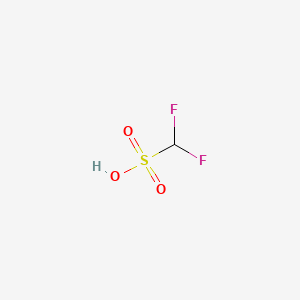
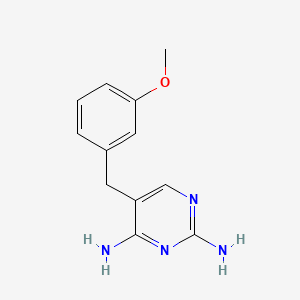
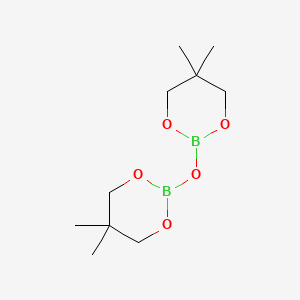

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

